Fendiline Hydrochloride, chemically known as N-(3,3-diphenylpropyl)-(1-phenylethyl)-amine hydrochloride, is a calcium antagonist. [] It has been investigated for its potential in various scientific research applications, particularly in cardiovascular research and more recently as an adjuvant in cancer therapy.
Fendiline hydrochloride is a synthetic compound primarily recognized for its role as a coronary vasodilator and calcium channel blocker. It is classified as a K-Ras inhibitor, which selectively inhibits the localization of K-Ras to the plasma membrane, thereby blocking signal transmission associated with oncogenic mutations. This compound has gained attention in both cardiovascular and cancer research due to its unique pharmacological properties.
Fendiline hydrochloride is derived from 3,3-diphenylpropylamine, with the chemical formula and a molecular weight of 351.91 g/mol. It is classified under several categories:
The synthesis of fendiline hydrochloride involves multiple methods, with the most notable being reductive amination reactions. Key methods include:
These methods highlight the compound's synthetic versatility but also indicate challenges such as moisture sensitivity and the need for inert atmospheres during synthesis.
Fendiline hydrochloride's molecular structure features a complex arrangement that contributes to its biological activity:
Fendiline participates in various chemical reactions that are crucial for its function:
The mechanism by which fendiline exerts its effects involves:
Fendiline hydrochloride exhibits several notable physical and chemical properties:
Fendiline hydrochloride has diverse applications across scientific research:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3